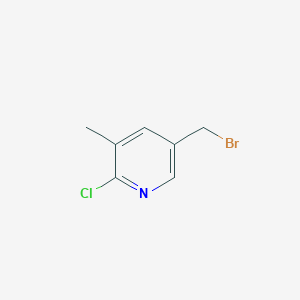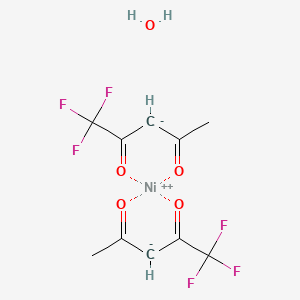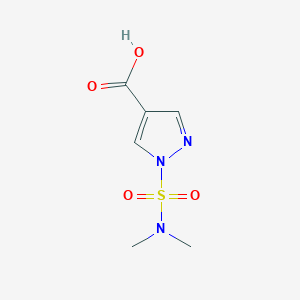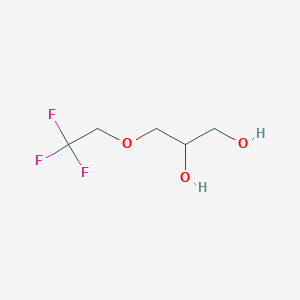![molecular formula C12H12BrFN2O2 B12087795 6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)
6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Bromo-7’-fluoro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of bromine and fluorine substituents on the imidazo[1,5-a]pyridine core, which imparts distinct chemical and physical properties. It is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-7’-fluoro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Imidazo[1,5-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an aldehyde or ketone under acidic or basic conditions.
Introduction of Bromine and Fluorine Substituents: Halogenation reactions are employed to introduce the bromine and fluorine atoms. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination might involve reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be accomplished through intramolecular cyclization reactions, often under high-temperature conditions or using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the development of efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms on the imidazo[1,5-a]pyridine core can undergo nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the imidazo[1,5-a]pyridine ring.
Cycloaddition Reactions: The spirocyclic structure may engage in cycloaddition reactions, forming larger ring systems or fused heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with various functional groups replacing the halogens, while oxidation could lead to the formation of N-oxides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6’-Bromo-7’-fluoro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its halogen substituents can enhance binding affinity and selectivity in biological systems.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique electronic properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 6’-Bromo-7’-fluoro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, potentially leading to enhanced biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6’-Chloro-7’-fluoro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione: Similar structure but with a chlorine atom instead of bromine.
6’-Bromo-7’-methyl-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione: Similar structure but with a methyl group instead of fluorine.
Uniqueness
6’-Bromo-7’-fluoro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is unique due to the specific combination of bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This combination is less common compared to other halogenated derivatives, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H12BrFN2O2 |
|---|---|
Peso molecular |
315.14 g/mol |
Nombre IUPAC |
6-bromo-7-fluorospiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione |
InChI |
InChI=1S/C12H12BrFN2O2/c13-9-7(14)6-8-10(17)15-12(16(8)11(9)18)4-2-1-3-5-12/h6H,1-5H2,(H,15,17) |
Clave InChI |
MJEHICJCTFHIPN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)NC(=O)C3=CC(=C(C(=O)N23)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine](/img/structure/B12087713.png)


![2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B12087731.png)

![(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12087750.png)








